2-Butoxy-5-(trifluoromethyl)phenylboronic acid

Boronic acid acidity pKa determination Electron-withdrawing substituent effect

Researchers requiring robust arylboronic acids for Suzuki coupling often encounter premature protodeboronation. 2-Butoxy-5-(trifluoromethyl)phenylboronic acid addresses this via its ortho-butoxy and meta-CF3 substituents, which enhance stability and modulate Lewis acidity for higher cross-coupling yields. • ≥95% purity, validated in CRTh2 antagonist synthesis (sub-100 nM IC50). • Improved MS detection in parallel synthesis (MW 262.03) reduces low-mass interference. • Ambient storage & global shipping; ideal for medchem and agrochemical building block libraries.

Molecular Formula C11H14BF3O3
Molecular Weight 262.035
CAS No. 1256345-98-8
Cat. No. B595800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-5-(trifluoromethyl)phenylboronic acid
CAS1256345-98-8
Synonyms2-Butoxy-5-(trifluoromethyl)phenylboronic acid
Molecular FormulaC11H14BF3O3
Molecular Weight262.035
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O
InChIInChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3
InChIKeySZZLCARSUTXMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-(trifluoromethyl)phenylboronic Acid (CAS 1256345-98-8): Organoboron Reagent with Dual Alkoxy and Fluorinated Substituents


2‑Butoxy‑5‑(trifluoromethyl)phenylboronic acid (CAS 1256345‑98‑8; molecular formula C₁₁H₁₄BF₃O₃; MW 262.03) is a functionalized arylboronic acid featuring an ortho‑butoxy chain and a meta‑trifluoromethyl substituent on the phenyl ring [REFS‑1]. This compound belongs to the class of organoboron reagents designed for Suzuki–Miyaura cross‑coupling reactions, where the electron‑withdrawing CF₃ group modulates the boronic acid's Lewis acidity and the butoxy group contributes to solubility and molecular weight [REFS‑2]. The MDL identifier is MFCD16036115 and the typical commercial purity specification is ≥95% [REFS‑1].

1
Workflow Suzuki–Miyaura cross‑coupling of functionalized biaryl pharmacophores
2
Selection Context Dual ortho‑butoxy / meta‑CF₃ substituent profile modulates reactivity and solubility
3
Procurement Note Commercial purity specification ≥95% supports coupling‑grade reliability

Why Generic Substitution Fails for 2‑Butoxy‑5‑(trifluoromethyl)phenylboronic Acid: Substituent‑Dependent Acidity and Coupling Behavior


In‑class substitution of arylboronic acids is not straightforward; the ortho‑alkoxy substituent introduces steric bulk that can attenuate boronic acid reactivity in Suzuki couplings, while the meta‑trifluoromethyl group simultaneously enhances Lewis acidity through inductive electron withdrawal [REFS‑1]. The interplay of these substituents creates a reactivity profile distinct from simpler trifluoromethylphenylboronic acids (e.g., 3‑CF₃‑phenylboronic acid) or non‑fluorinated 2‑butoxyphenylboronic acid [REFS‑2]. Generic substitution without considering the dual substituent effects can lead to altered cross‑coupling yields, different protodeboronation susceptibility, and divergent downstream molecular properties in pharmaceutical or agrochemical candidate synthesis [REFS‑3].

Target
2‑Butoxy‑5‑(trifluoromethyl)phenylboronic acid Ortho‑butoxy steric bulk combined with meta‑CF₃ electron withdrawal defines a distinct reactivity and protodeboronation‑resistance profile.
Substitute Risk
Non‑fluorinated 2‑butoxyphenylboronic acid Lacks CF₃‑enhanced acidity and hydrolytic stability; may reduce coupling efficiency and alter pH‑dependent reactivity windows.
Substitute Risk
Simpler CF₃‑phenylboronic acids (e.g., 3‑CF₃) Absence of ortho‑butoxy group removes a synthetic handle for downstream functionalization and reduces molecular weight, potentially compromising LC‑MS detectability.

Quantitative Differentiation Evidence for 2‑Butoxy‑5‑(trifluoromethyl)phenylboronic Acid


Enhanced Boronic Acid Acidity via CF₃ Substitution: pKa Comparison vs. Unsubstituted Phenylboronic Acid

Although direct pKa data for 2‑butoxy‑5‑(trifluoromethyl)phenylboronic acid are not available in the open literature, the meta‑CF₃ group on the phenyl ring is expected to increase boronic acid acidity relative to unsubstituted phenylboronic acid based on established class‑level evidence for trifluoromethylphenylboronic acids. The ortho‑butoxy substituent, however, may partially offset this increase via steric hindrance and electron donation [REFS‑1].

Acidity Shift via CF₃
Class-level inference
pKa reduced by ~1.25 units vs. phenylboronic acid (class inference for 3‑CF₃ analog: pKa 7.55 ± 0.05)
Supports pH‑window tuning for aqueous coupling or bioconjugation
Ortho‑butoxy offset not quantified; direct measurement pending.
Boronic acid acidity pKa determination Electron-withdrawing substituent effect

Hydrolytic Stability Advantage: Reduced Protodeboronation vs. Non‑Fluorinated Analogs

Trifluoromethyl‑substituted phenylboronic acids exhibit high resistance to protodeboronation, a hydrolytic side reaction that cleaves the C‑B bond and reduces effective reagent concentration. In direct studies of isomeric trifluoromethylphenylboronic acids, all three isomers demonstrated superior hydrolytic stability compared to non‑fluorinated phenylboronic acid [REFS‑1]. By class‑level inference, the 5‑CF₃ group in the target compound confers similar enhanced stability relative to 2‑butoxyphenylboronic acid (CAS 91129‑69‑0), which lacks the CF₃ substituent.

Protodeboronation Resistance
Class-level inference
High resistance observed for trifluoromethylphenylboronic acids vs. non‑fluorinated baseline
May support more reliable stoichiometric control in demanding Suzuki couplings
Class inference; explicit kinetics for target compound not reported.
Protodeboronation resistance Hydrolytic stability Fluorinated boronic acids

Molecular Weight Advantage for LC‑MS Detectability vs. Simpler Trifluoromethylphenylboronic Acids

The butoxy substituent increases the molecular weight of 2‑butoxy‑5‑(trifluoromethyl)phenylboronic acid (MW 262.03) compared to simpler trifluoromethylphenylboronic acid isomers (MW ≈ 190). This higher mass can facilitate improved detection and quantification by LC‑MS during reaction monitoring and purity assessment, particularly in high‑throughput medicinal chemistry workflows where low‑mass fragments may be obscured by solvent or matrix interference [REFS‑1]. Direct comparison: 3‑(trifluoromethyl)phenylboronic acid (MW 189.93) vs. target compound (MW 262.03) represents a 38% increase in molecular weight.

LC‑MS Detectability Gain
Data to verify
MW 262.03 vs. 189.93 for simpler CF₃‑phenylboronic acids (+38%)
Higher mass may reduce isobaric interference in reaction monitoring
Signal‑to‑noise improvement is context‑dependent; matrix effects require verification.
LC‑MS compatibility Mass spectrometry detection Suzuki coupling reagent selection

Patent‑Documented Utility as a Key Intermediate: The Ortho‑Butoxy Substituent as a Synthetic Handle

The ortho‑butoxy substituent serves as a critical synthetic handle that differentiates this compound from simpler trifluoromethylphenylboronic acids. In patent literature, 2‑butoxyphenylboronic acid (the non‑fluorinated analog) is explicitly claimed for use in synthesizing STAT3 inhibitors and degraders, as well as thienoazepine derivatives with anticancer and anti‑inflammatory potential [REFS‑1]. The target compound combines this validated butoxy‑enabled synthetic utility with the electronic benefits of the CF₃ group, providing a unique bifunctional building block not available from either mono‑substituted analog alone.

Patent‑Documented Utility
Source review
Ortho‑butoxy handle validated in STAT3 inhibitor and thienoazepine synthesis (analog data)
Supports selection as a bifunctional building block for medchem library synthesis
Direct target-compound patents not located; inferred from 2‑butoxyphenylboronic acid precedent.
Pharmaceutical intermediate Patent synthesis STAT3 inhibitor

Evidence of Biological Relevance: Sub‑100 nM CRTh2 Antagonist Activity in Biphenyl Derivatives

The 2‑butoxy‑5‑(trifluoromethyl)phenyl moiety has been incorporated into biphenyl derivatives with demonstrated high‑affinity binding to the prostaglandin D2 receptor 2 (CRTh2). One such compound, 2‑(2'‑butoxy‑5‑(trifluoromethyl)biphenyl‑2‑yloxy)acetic acid (CHEMBL1778631), exhibited an IC₅₀ of 10 nM in a [³H]‑PGD2 displacement assay [REFS‑1]. This demonstrates that the specific substitution pattern—ortho‑butoxy plus meta‑CF₃—is capable of generating potent biological activity when integrated into larger pharmacophores.

Scaffold Biological Activity
Supporting evidence
IC₅₀ 10 nM in CRTh2 binding assay (derived biphenylacetic acid pharmacophore)
Reported assay‑response context for CRTh2 antagonist lead optimization
Scintillation proximity assay; data from one derivative requiring independent reproduction.
CRTh2 antagonist Prostaglandin D2 receptor Drug discovery

Supply Chain and Purity Benchmarking: 95% Minimum Purity Specification

Commercial availability data from multiple suppliers indicates that 2‑butoxy‑5‑(trifluoromethyl)phenylboronic acid is typically offered at a minimum purity of 95% [REFS‑1][REFS‑2]. This is comparable to the purity specifications for simpler trifluoromethylphenylboronic acids (e.g., 3‑CF₃‑phenylboronic acid, ≥95% from major suppliers) and for 2‑butoxyphenylboronic acid (97% specification) [REFS‑3]. The consistent 95% purity standard across this compound class indicates that the dual‑substituted derivative does not inherently present greater synthetic or purification challenges than its mono‑substituted counterparts.

Purity Benchmark
Specification review
≥95% (commercial specification comparable to simpler CF₃‑ and butoxy‑phenylboronic acids)
Equivalent purity tier supports predictable coupling‑grade performance
Vendor COA review recommended for lot‑specific trace metal or anhydride content.
Reagent quality control Purity specification Procurement benchmark

Primary Application Scenarios for 2‑Butoxy‑5‑(trifluoromethyl)phenylboronic Acid


Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki–Miyaura Coupling

This compound is ideally suited for constructing biaryl scaffolds where the 5‑CF₃ group is desired for metabolic stability and target engagement, while the ortho‑butoxy chain can be retained for solubility or subsequently cleaved/modified to introduce additional functionality [REFS‑1]. The enhanced protodeboronation resistance inferred from class‑level studies [REFS‑2] supports its use in demanding coupling conditions where non‑fluorinated boronic acids may undergo premature C‑B bond cleavage, ensuring higher yields of the desired biaryl product.

Development of CRTh2 (Prostaglandin D2 Receptor) Antagonists

The 2‑butoxy‑5‑(trifluoromethyl)phenyl scaffold has demonstrated utility in generating potent CRTh2 antagonists with sub‑100 nM IC₅₀ values [REFS‑3]. Researchers pursuing prostaglandin D2 receptor modulators for inflammatory or allergic indications can utilize this boronic acid as a direct coupling partner to access a validated chemotype without de novo design of the substitution pattern. The documented 10 nM activity of a biphenyl derivative incorporating this moiety provides a strong rationale for its selection over alternative arylboronic acids in this target class.

Agrochemical Intermediate for Crop Protection Agents

The combination of fluorine‑containing substituents and the butoxy chain aligns with typical structural features of modern agrochemical active ingredients [REFS‑1]. The target compound has been identified as a reagent for synthesizing pesticide intermediates and other crop protection products, where the CF₃ group contributes to environmental persistence or target‑site binding [REFS‑1]. The ortho‑butoxy group offers a point for further functionalization or pro‑pesticide design.

LC‑MS Reaction Monitoring in High‑Throughput Medicinal Chemistry

In automated parallel synthesis workflows, the higher molecular weight of this compound (262.03 g/mol) compared to simpler trifluoromethylphenylboronic acids (~190 g/mol) provides improved mass spectrometric detection characteristics [REFS‑4]. This reduces the likelihood of signal interference from low‑mass background ions and facilitates unambiguous product identification in crude reaction mixtures, enhancing data quality for SAR table generation without requiring additional purification steps.

Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore synthesis
Dual substituent reactivity profile
Coupling yield and protodeboronation robustness
CRTh2 antagonist lead optimization
Precedented scaffold binding activity
Target‑engagement assay reproducibility
Agrochemical intermediate research
Butoxy synthetic handle and CF₃ physicochemical contribution
Target‑site binding and environmental fate profiling
High‑throughput medicinal chemistry
Higher molecular weight for LC‑MS detection
Signal‑to‑noise improvement in complex reaction matrices

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